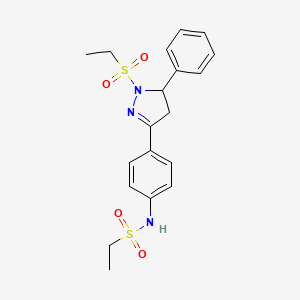

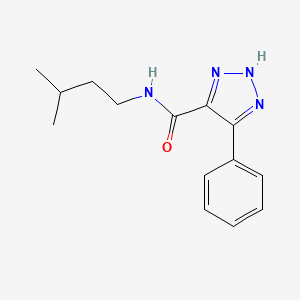

N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic molecule notable for its structure, which includes a pyrazole ring—a five-membered ring with two nitrogen atoms. This compound's unique structure lends it to various synthetic and research applications.

Aplicaciones Científicas De Investigación

This compound has a variety of uses:

Chemistry: : Serves as an intermediate in synthesizing more complex molecules.

Biology: : Investigated for its potential role in enzyme inhibition studies, specifically targeting pyrazole-containing compounds.

Medicine: : Explored as a possible pharmaceutical agent due to its structural similarities to known drugs.

Industry: : Used in the development of novel materials or as a catalyst in certain chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, several steps are typically involved:

Formation of the Pyrazole Core: : This often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Sulfonylation: : The resulting pyrazole is subjected to sulfonylation, where ethylsulfonyl chloride is introduced in the presence of a base.

Substitution and Coupling: : Finally, the pyrazole compound is coupled with a phenyl derivative using conditions such as palladium-catalyzed cross-coupling or other suitable methods.

Industrial Production Methods

For large-scale production, these synthetic steps can be optimized for yield and purity. This involves:

Continuous flow reactions to enhance reaction efficiency and safety.

Use of automation and controlled environments to maintain consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Can convert the ethyl groups into aldehyde or carboxylic acid groups under the right conditions.

Reduction: : Possible reduction of the sulfonyl groups back to their thiol forms under strong reducing environments.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Substitution: : Friedel-Crafts reagents such as aluminum chloride (AlCl3).

Major Products

From oxidation, one could obtain sulfonic acids or carboxylic acids.

Reduction typically yields thiols.

Substitution reactions yield various phenyl derivatives depending on the reagents used.

Mecanismo De Acción

The effects of N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide are influenced by its interaction with molecular targets:

It can inhibit enzyme activities by mimicking the substrate or acting as a competitive inhibitor.

The sulfonamide group is known for its ability to interact with various protein targets, interfering with their normal function.

Comparación Con Compuestos Similares

Similar Compounds

N-ethyl-N-phenylsulfonamide

1-(phenylsulfonyl)-1H-pyrazole

4-(phenylsulfonyl)aniline

Uniqueness

What sets N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide apart is its combination of sulfonyl and pyrazole functionalities, providing it with unique reactivity and potential for various applications. This dual functionality makes it particularly versatile for both synthetic and research uses.

There you go! A detailed look at this fascinating compound. What else is piquing your curiosity today?

Propiedades

IUPAC Name |

N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-3-27(23,24)21-17-12-10-15(11-13-17)18-14-19(16-8-6-5-7-9-16)22(20-18)28(25,26)4-2/h5-13,19,21H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLWINUXIZEST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2675572.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2675576.png)

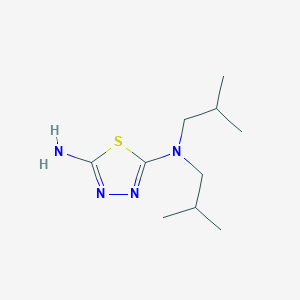

![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)

![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)

![2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2675582.png)

![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B2675591.png)